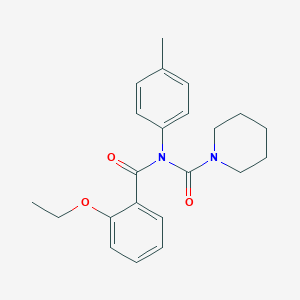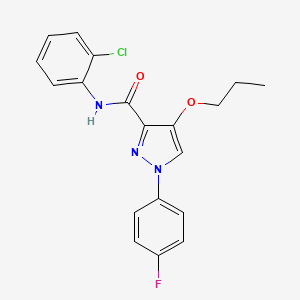
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as CPPC, is a novel compound that has shown promising results in scientific research. CPPC is a pyrazole derivative that has gained attention due to its potential therapeutic applications in various diseases. In
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is not fully understood. However, this compound has been reported to inhibit the activity of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which reduces oxidative stress. This compound has been reported to reduce the production of pro-inflammatory cytokines, which reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several advantages for lab experiments. This compound is a novel compound that has not been extensively studied, which makes it an attractive target for scientific research. This compound has shown promising results in various disease models, which makes it a potential therapeutic agent. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which makes it difficult to administer in vivo. This compound has also shown some toxicity in animal studies, which requires further investigation.
Zukünftige Richtungen
There are several future directions for N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide research. This compound has shown promising results in various disease models, and further studies are required to investigate its potential therapeutic applications. Future studies should focus on the optimization of the synthesis method to improve the yield and purity of this compound. Further studies are also required to investigate the mechanism of action of this compound and its effects on various signaling pathways. In addition, the pharmacokinetics and toxicity of this compound should be investigated to determine its safety and efficacy in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. This compound has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The synthesis of this compound involves the reaction of 2-chlorobenzonitrile with 4-fluoroaniline to form 2-chloro-4-fluoroaniline, which is then reacted with 4-propoxy-1H-pyrazole-3-carboxylic acid to form this compound. This compound has various biochemical and physiological effects, including the induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. This compound has several advantages for lab experiments, including its novelty and potential therapeutic applications. However, this compound has some limitations for lab experiments, including its low solubility in water and toxicity in animal studies. Future studies should focus on investigating the potential therapeutic applications of this compound, optimizing its synthesis method, and investigating its mechanism of action and toxicity.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves the reaction of 2-chlorobenzonitrile with 4-fluoroaniline to form 2-chloro-4-fluoroaniline. This intermediate is then reacted with 4-propoxy-1H-pyrazole-3-carboxylic acid to form this compound. The synthesis of this compound has been reported in various scientific journals, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-2-11-26-17-12-24(14-9-7-13(21)8-10-14)23-18(17)19(25)22-16-6-4-3-5-15(16)20/h3-10,12H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXBOCIDWXMLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

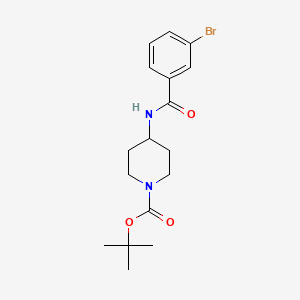
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
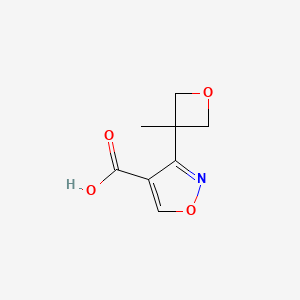
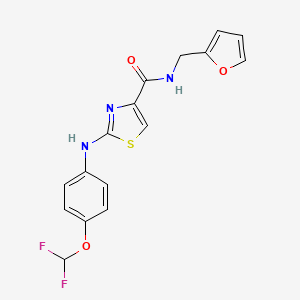
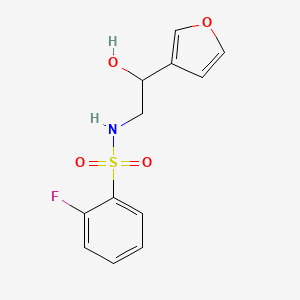


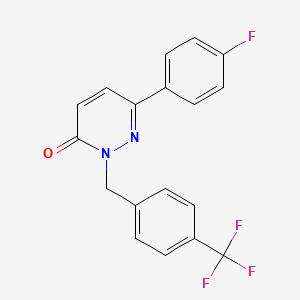
![5-{[2-(4-fluorophenoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2912503.png)
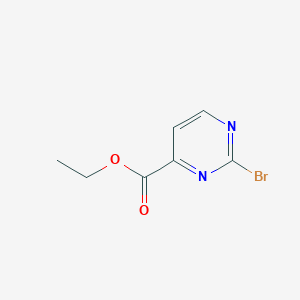
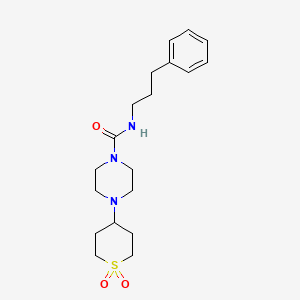
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![2-(4-chlorophenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2912511.png)
